

# Application Note: HPLC Analysis of Skimmianine in Plant Extracts

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## Compound of Interest

Compound Name: *Skimmianine*

Cat. No.: *B1681810*

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## Introduction

**Skimmianine** is a furoquinoline alkaloid predominantly found in plants of the Rutaceae family, such as *Skimmia japonica*, *Ruta graveolens*, and species of the *Zanthoxylum* genus.[1][2][3] It has garnered significant interest due to its various pharmacological activities, including anti-inflammatory properties, acetylcholinesterase inhibition, and potential as an analgesic.[4][5] As research into the therapeutic potential of **Skimmianine** continues, a robust and reliable analytical method is essential for its identification and quantification in complex plant matrices. This application note provides a detailed protocol for the analysis of **Skimmianine** in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection.

## Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) for the separation and quantification of **Skimmianine**. The separation is achieved on a C18 stationary phase, where compounds are eluted based on their polarity. A gradient mobile phase of methanol and water allows for the efficient separation of **Skimmianine** from other phytochemicals in the plant extract. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from **Skimmianine** standards of known concentrations.

## Apparatus and Reagents

- Apparatus:
  - HPLC system equipped with a binary pump, degasser, autosampler, column oven, and Diode Array Detector (DAD).[6]
  - Analytical balance.
  - Ultrasonic bath.
  - Vortex mixer.
  - Centrifuge.
  - Syringe filters (0.45 µm).
  - Volumetric flasks and pipettes.
- Chromatographic Column:
  - Zorbax Eclipse XDB C18 stainless-steel column (250 × 4.6 mm I.D., 5 µm particle size) or equivalent.[6]
- Chemicals and Reagents:
  - **Skimmianine** reference standard (purity >95%).
  - Methanol (HPLC grade).[6]
  - Acetonitrile (HPLC grade).
  - Water (HPLC grade or deionized).[6]
  - Formic acid (optional, for mobile phase modification).[6]

## Experimental Protocols

### Standard Solution Preparation

- Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 1.0 mg of **Skimmianine** reference standard and dissolve it in a 10 mL volumetric flask with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 10–100 µg/mL).[6]

## Sample Preparation: Extraction from Plant Material

The choice of extraction method can significantly impact the yield of **Skimmianine**.<sup>[7]</sup> Below are protocols for Ultrasound-Assisted Extraction (UAE), which has been shown to provide high yields, and a general maceration/sonication method.

### Protocol 4.2.1: Ultrasound-Assisted Extraction (UAE)

This method was found to be highly efficient for extracting **Skimmianine** from *Medicosa leratii*.<sup>[6][7]</sup>

- Preparation: Dry the plant material (e.g., leaves) and grind it into a fine powder (300 mesh).
- Extraction: Weigh 1.0 g of the powdered plant material and place it in a suitable vessel. Add 10 mL of methanol.
- Sonication: Place the vessel in an ultrasonic bath and sonicate at 50 °C for 30 minutes.<sup>[6]</sup>
- Filtration: Filter the extract through a standard filter paper.
- Final Volume: Transfer the filtered extract to a 10 mL volumetric flask and add methanol to the mark.<sup>[6]</sup>
- Pre-injection Filtration: Before injecting into the HPLC, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

### Protocol 4.2.2: General Methanolic Extraction

- Preparation: Dry and grind the plant material to a fine powder.

- Extraction: Accurately weigh 0.25 g of the powdered sample, add 10 mL of methanol, and sonicate in an ultrasonic bath for 1 hour at 40 °C.
- Repeat: Filter the mixture and repeat the extraction procedure on the plant residue two more times with fresh 10 mL portions of methanol.
- Combine and Dilute: Combine all the filtrates and dilute to a final volume of 100 mL in a volumetric flask with methanol.
- Pre-injection Filtration: Pass the final solution through a 0.45 µm syringe filter prior to HPLC analysis.



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Caption: Workflow for the extraction and preparation of **Skimmianine** from plant material.

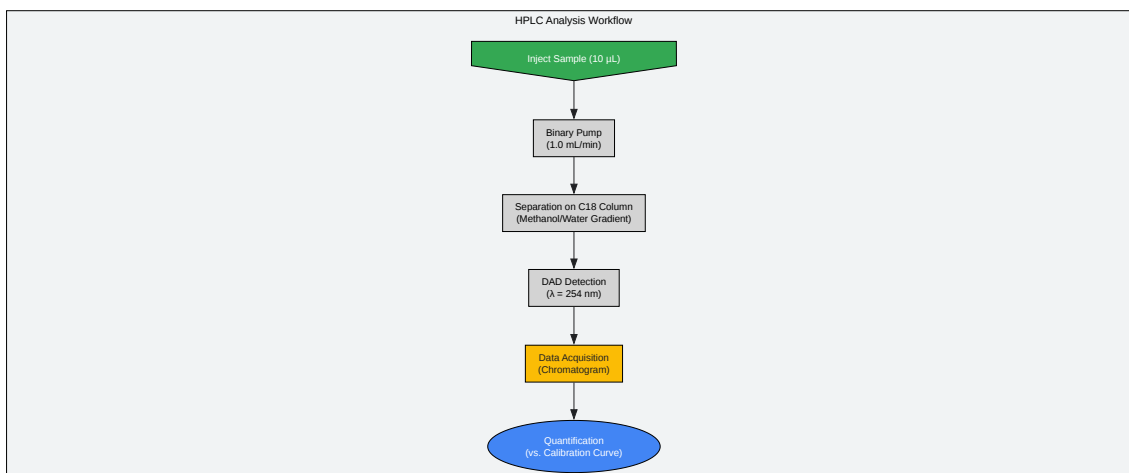
## HPLC Operating Conditions and Analysis

The following HPLC conditions are based on a validated method for the analysis of **Skimmianine**.<sup>[6]</sup>

Parameter	Condition
Column	Zorbax Eclipse XDB C18 (250 × 4.6 mm, 5 µm)
Mobile Phase	A: WaterB: Methanol
Gradient	0 min: 50% B5 min: 60% B25 min: 80% B30-35 min: 100% B
Flow Rate	1.0 mL/min
Column Temperature	25 °C
Detection	DAD at 254 nm
Injection Volume	10 µL
Retention Time (Rt)	Skimmianine: ~11.8 min

### Analysis Procedure:

- **Equilibration:** Equilibrate the HPLC system with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
- **Calibration Curve:** Inject the prepared working standard solutions in ascending order of concentration. Plot a calibration curve of peak area versus concentration. A linear regression should be achieved (e.g.,  $R^2 = 0.9999$ ).<sup>[6]</sup>
- **Sample Analysis:** Inject the prepared plant extract samples.
- **Identification:** Identify the **Skimmianine** peak in the sample chromatogram by comparing its retention time with that of the standard.
- **Quantification:** Calculate the concentration of **Skimmianine** in the sample using the linear regression equation obtained from the calibration curve.



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Caption: Logical workflow of the HPLC analysis from sample injection to quantification.

## Data Presentation: Quantitative Analysis

The efficiency of the extraction method is critical for accurate quantification. The table below summarizes a study comparing Ultrasound-Assisted Extraction (UAE) with Accelerated Solvent Extraction (ASE) for **Skimmianine** from *Medicosma leratii* leaves.

Extraction Method	Conditions	Skimmianine Yield (mg/100 g d.w.)	Reference
UAE	Methanol, 50 °C, 30 min	22.34 ± 0.40	[7]
ASE	Methanol, 90 °C, 10 min cycle	12.34 ± 0.49	[7]
ASE	Methanol, 110 °C, 5 min cycle	12.36 ± 0.25	[7]

d.w. = dry weight

The data clearly indicates that UAE provides a significantly higher yield of **Skimmianine** compared to ASE under the tested conditions.[7]

## Conclusion

The described RP-HPLC-DAD method provides a reliable and robust approach for the quantitative analysis of **Skimmianine** in various plant extracts. Proper sample preparation, particularly the choice of an efficient extraction technique like UAE, is paramount for achieving accurate results. This application note serves as a comprehensive guide for researchers in natural product chemistry, pharmacology, and quality control to effectively analyze this important bioactive alkaloid.

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